molecular formula C10H13ClN2OS2 B7911421 N-[2,4-bis(methylthio)-6-methyl-pyridin-3-yl]-2-chloroacetamide

N-[2,4-bis(methylthio)-6-methyl-pyridin-3-yl]-2-chloroacetamide

Cat. No.: B7911421
M. Wt: 276.8 g/mol
InChI Key: VZXXYWLKCFIDGZ-UHFFFAOYSA-N
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Description

N-[2,4-bis(methylthio)-6-methyl-pyridin-3-yl]-2-chloroacetamide is a chemical compound with the molecular formula C10H13ClN2OS2. This compound is known for its unique structure, which includes a pyridine ring substituted with methylthio and methyl groups, and a chloroacetamide functional group. It has a molecular weight of 276.806 g/mol and is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-bis(methylthio)-6-methyl-pyridin-3-yl]-2-chloroacetamide typically involves the reaction of 2,4-bis(methylthio)-6-methylpyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

    Starting Materials: 2,4-bis(methylthio)-6-methylpyridine and chloroacetyl chloride.

    Reaction Conditions: Anhydrous conditions, typically using a solvent like dichloromethane, and a base such as triethylamine.

    Procedure: The chloroacetyl chloride is added dropwise to a solution of 2,4-bis(methylthio)-6-methylpyridine and triethylamine in dichloromethane at low temperature. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The product is purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control of reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-bis(methylthio)-6-methyl-pyridin-3-yl]-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the chloroacetamide group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and conditions involving solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and conditions involving solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride, and conditions involving solvents like tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Products include substituted amides or thioamides.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include reduced amides or amines.

Scientific Research Applications

N-[2,4-bis(methylthio)-6-methyl-pyridin-3-yl]-2-chloroacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2,4-bis(methylthio)-6-methyl-pyridin-3-yl]-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The methylthio groups may also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-bis(methylthio)-6-methylpyridine: A precursor in the synthesis of N-[2,4-bis(methylthio)-6-methyl-pyridin-3-yl]-2-chloroacetamide.

    N-(2-chloroacetyl)-2,4-bis(methylthio)-6-methylpyridine: A related compound with similar structural features.

Uniqueness

This compound is unique due to its combination of a pyridine ring with methylthio and chloroacetamide substituents. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2OS2/c1-6-4-7(15-2)9(10(12-6)16-3)13-8(14)5-11/h4H,5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXXYWLKCFIDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SC)NC(=O)CCl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3-amino-2,4-bis(methylthio)-6-methylpyridine (0.38 g, 1.88 mmol) and triethylamine (0.30 mL, 2.07 mmol) in tetrahydrofuran (8 mL) was cooled to 0° C. and treated with a solution of chloroacetyl chloride (0.18 mL, 2.26 mmol) in tetrahydrofuran (4 mL). After being stirred for 10 hours, the mixture was poured into water (100 mL), and this was extracted with ethyl acetate (2×100 mL). The extracts were combined, dried over anhydrous sodium sulfate, filtered and evaporated. The resulting solid was recrystallized to purity from ether, mp 190°-192° C., to afford N-[2,4-bis(methylthio)-6-methyl-pyridin-3-yl]-2-chloroacetamide (0.39 g, 1.41 mmol, 75%).
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0.38 g
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